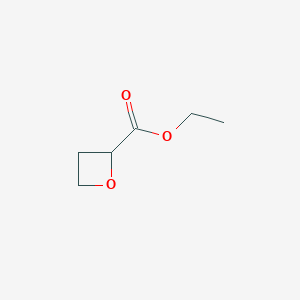

Oxetane-2-carboxylic acid ethyl ester

Description

Contextual Significance of Oxetane (B1205548) Ring Systems in Organic Synthesis

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in organic synthesis and medicinal chemistry due to its distinct combination of stability and reactivity. acs.orgacs.org Despite its considerable ring strain (approximately 25.5 kcal/mol), which is comparable to that of an epoxide, the oxetane motif is remarkably stable under many synthetic conditions. beilstein-journals.orgnih.gov This strain, however, can be strategically exploited, as the ring is prone to undergo ring-opening reactions with various nucleophiles, facilitating the synthesis of complex acyclic structures. acs.orgacs.org

In the realm of medicinal chemistry, the incorporation of an oxetane ring into a drug candidate can profoundly and beneficially influence its physicochemical properties. acs.orgacs.org Oxetanes are recognized as valuable isosteres for commonly used functional groups like gem-dimethyl and carbonyl groups. beilstein-journals.orgnih.govnih.gov Replacing these groups with an oxetane can lead to improved aqueous solubility, enhanced metabolic stability, and reduced lipophilicity, all of which are desirable traits for drug candidates. enamine.netethz.chmagtech.com.cn The polar nature and three-dimensional structure of the oxetane ring contribute to these improvements. acs.orgnih.gov Furthermore, the oxygen atom in the oxetane ring is a strong hydrogen-bond acceptor, a property that can enhance binding interactions with biological targets. beilstein-journals.orgnih.gov

The synthesis of oxetane derivatives has been an active area of research, with numerous methods developed for their construction. magtech.com.cn Common strategies include intramolecular cyclizations (Williamson ether synthesis), [2+2] cycloadditions (Paternò–Büchi reaction), and ring expansions of epoxides. beilstein-journals.orgnih.gov This growing synthetic toolbox allows chemists to access a diverse range of functionalized oxetanes for various applications. acs.orgacs.org

Table 1: Comparison of Ring Strain in Cyclic Ethers

| Cyclic Ether | Ring Size | Ring Strain (kcal/mol) |

|---|---|---|

| Oxirane (Epoxide) | 3 | 27.3 |

| Oxetane | 4 | 25.5 |

This table illustrates the significant ring strain of oxetane, which is a key factor in its chemical reactivity. beilstein-journals.orgnih.gov

Role of Carboxylic Acid Esters in Chemical Transformations

Carboxylic acid esters are a cornerstone of organic chemistry, serving as crucial intermediates, protecting groups, and precursors in a vast array of chemical transformations. numberanalytics.comresearchgate.net Their reactivity is centered on the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. libretexts.org This reactivity, however, is more moderate compared to more activated carboxylic acid derivatives like acid chlorides or anhydrides, making esters stable enough to be carried through multi-step syntheses yet reactive enough for controlled transformations. jove.commsu.edu

One of the most fundamental reactions involving esters is nucleophilic acyl substitution. jove.com This class of reactions allows for the conversion of esters into other carboxylic acid derivatives, such as carboxylic acids (hydrolysis), amides (aminolysis), and other esters (transesterification). msu.edu These transformations are central to the synthesis of polymers, pharmaceuticals, and natural products. simply.science For instance, the Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and widely used method for ester formation. jackwestin.commasterorganicchemistry.com

Esters also serve as important precursors for the synthesis of other functional groups. They can be reduced by strong reducing agents like lithium aluminum hydride to yield primary alcohols. msu.edu Furthermore, the carbon atom alpha to the carbonyl group is weakly acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as the Claisen condensation, which are vital for building complex molecular skeletons.

The widespread presence of the ester functional group in nature, particularly in fats, oils, and the characteristic fragrances of fruits and flowers, underscores its significance. simply.sciencelibretexts.org In industrial applications, esters are used as solvents, plasticizers, and in the manufacturing of polymers like polyesters. simply.sciencelibretexts.org

Table 2: Relative Reactivity of Carboxylic Acid Derivatives

| Derivative | Leaving Group | Basicity of Leaving Group | Relative Reactivity |

|---|---|---|---|

| Acid Chloride | Cl⁻ | Very Weak | Highest |

| Acid Anhydride | RCOO⁻ | Weak | High |

| Ester | RO⁻ | Moderate | Moderate |

| Amide | R₂N⁻ | Strong | Low |

This table highlights the intermediate reactivity of esters in nucleophilic acyl substitution reactions, which contributes to their synthetic versatility. libretexts.orgjove.com

Specific Focus on Oxetane-2-carboxylic acid ethyl ester: Bridging Oxetane and Ester Chemistry

This compound (CAS No. 28418-00-0) represents a unique molecular scaffold that marries the distinct chemical characteristics of both the oxetane ring and the ethyl ester functional group. protheragen.ai This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. protheragen.ai The presence of the ester at the 2-position of the oxetane ring introduces a versatile handle for a variety of chemical modifications.

The synthesis of this specific ester and related oxetane-carboxylic acids often involves the saponification of the corresponding ester with a base like sodium hydroxide (B78521), followed by acidification. acs.orgnih.gov However, it has been noted that some oxetane-carboxylic acids can be unstable and prone to isomerization into lactones, especially upon heating, a factor that must be considered during synthetic planning. acs.orgnih.gov

The chemistry of this compound allows for transformations that leverage the reactivity of both its constituent parts. The ester group can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid, reduction to a primary alcohol (2-(hydroxymethyl)oxetane), or reaction with amines to form amides. These reactions provide access to a range of 2-substituted oxetanes. Concurrently, the strained oxetane ring can be opened by strong nucleophiles or under acidic conditions, providing a pathway to functionalized linear compounds that might be difficult to access through other routes. chemrxiv.orgresearchgate.net The interplay between the stability of the oxetane ring under certain conditions (e.g., basic ester hydrolysis) and its reactivity under others (e.g., acid-catalyzed ring opening) allows for selective and strategic synthetic manipulations. chemrxiv.org

This bifunctional nature makes this compound a powerful building block for creating diverse molecular architectures, enabling the exploration of new chemical space in drug discovery and materials science. researchgate.net

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 28418-00-0 |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Boiling Point (Predicted) | 156.0 ± 23.0 °C |

| Density (Predicted) | 1.120 ± 0.06 g/cm³ |

Data sourced from Protheragen. protheragen.ai

Structure

3D Structure

Properties

IUPAC Name |

ethyl oxetane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-8-6(7)5-3-4-9-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGPSDZDBAGXEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311024 | |

| Record name | Ethyl 2-oxetanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28418-00-0 | |

| Record name | Ethyl 2-oxetanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28418-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-oxetanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of Oxetane 2 Carboxylic Acid Ethyl Ester and Its Analogues

Direct Esterification and Transesterification Approaches

Direct esterification of oxetane-2-carboxylic acid is a primary method for the synthesis of its ethyl ester. These reactions can be promoted by either acid or base catalysts.

Acid-Catalyzed Esterification of Oxetane-2-carboxylic Acid

The Fischer esterification, a classic method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, is a common approach. masterorganicchemistry.commasterorganicchemistry.com In this equilibrium-driven process, the acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

However, the oxetane (B1205548) ring is susceptible to ring-opening under strongly acidic conditions, which can lead to decomposition and the formation of unwanted byproducts. chemrxiv.org This sensitivity necessitates careful control of reaction conditions to achieve the desired esterification while preserving the integrity of the oxetane core.

Base-Promoted Esterification Strategies

To circumvent the issues associated with acid catalysis, base-promoted esterification methods are often employed. These strategies typically involve the deprotonation of the carboxylic acid to form a carboxylate salt, which then acts as a nucleophile in a substitution reaction with an alkyl halide. youtube.com For the synthesis of oxetane-2-carboxylic acid ethyl ester, this would involve reacting the corresponding carboxylate with an ethyl halide. This approach avoids the harsh acidic conditions that can compromise the oxetane ring. chemrxiv.org Mild bases like Hunig's base (N,N-diisopropylethylamine) can be effective in these reactions. chemrxiv.org

Ring-Forming Reactions for this compound Scaffolds

The construction of the oxetane ring itself is a fundamental challenge due to the inherent ring strain of the four-membered system. acs.org Several ring-forming strategies have been developed to synthesize oxetane scaffolds.

Intramolecular Cyclization Protocols

The most prevalent method for forming the oxetane ring is through intramolecular cyclization, often via a Williamson ether synthesis-type reaction. nih.govacs.org This involves a nucleophilic substitution where an alcohol attacks a carbon center bearing a leaving group in a 1,3-relationship. acs.org The synthesis of the necessary acyclic precursors with the required stereochemistry is a critical aspect of this approach. While effective, this method can be substrate-dependent and may be complicated by side reactions such as fragmentation. acs.org

Photochemical Routes: Paternò-Büchi Reactions and Derivatives

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. wikipedia.orgslideshare.netrsc.org This reaction proceeds via the excitation of the carbonyl group to a singlet or triplet state, which then adds to the ground-state alkene. nih.govacs.org The reaction offers a direct route to the oxetane ring in a single step. rsc.org

The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by factors such as the nature of the substrates, the solvent, and the temperature. slideshare.net For the synthesis of this compound analogues, an appropriate glyoxylate (B1226380) ester could react with an alkene. Recent advancements have explored the use of visible light and photocatalysts to mediate this reaction, offering a safer and more scalable alternative to traditional UV light sources. acs.org

Conversion from Precursor Compounds

This compound can also be synthesized from other functionalized oxetane precursors. For instance, the corresponding oxetane-2-carboxylic acid can be obtained through the saponification of esters like methyl or ethyl esters, followed by acidification. nih.govacs.org This acid can then be re-esterified to the ethyl ester if needed. It is important to note that some oxetane-carboxylic acids have been found to be unstable, undergoing isomerization to lactones upon storage or heating. nih.govacs.org

Another approach involves the modification of other functional groups on the oxetane ring. For example, a precursor with a different substituent at the 2-position could potentially be converted to the carboxylic acid ethyl ester through a series of chemical transformations.

Asymmetric Synthetic Approaches for Chiral this compound Derivatives

The development of asymmetric methods to synthesize chiral oxetanes is of high interest, particularly for applications in drug discovery where specific stereoisomers are often required.

Enantioselective cyclization strategies focus on forming the chiral oxetane ring from an acyclic precursor with high stereocontrol. One prominent method is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. magtech.com.cn While traditionally not enantioselective, recent advancements have utilized chiral catalysts to induce asymmetry. For instance, a novel hydrogen-bonding chiral iridium photocatalyst has been shown to control the stereochemical outcome of the reaction between quinolones and ketoesters, delivering chiral oxetane products in excellent enantiomeric excess. nih.gov

Another approach involves the enantioselective reduction of β-halo ketones, followed by a subsequent intramolecular Williamson etherification. The initial reduction step, which sets the stereocenter, can be achieved with a chiral reducing catalyst, leading to enantioenriched 2-substituted oxetanes. acs.org Formal [2+2] cycloadditions, which proceed stepwise under Lewis acid or base catalysis, also provide a powerful route. A chiral Cu(II) complex has been successfully used in the asymmetric synthesis of polysubstituted oxetanes from silyl (B83357) enol ethers and trifluoropyruvate, achieving high yields, diastereomeric ratios, and enantioselectivities. nih.gov

The use of chiral catalysts is central to modern asymmetric synthesis. In the context of producing chiral oxetanes, various catalytic systems have been developed to control stereoselectivity.

For the synthesis of 2,2-disubstituted oxetanes, a one-pot double methylene (B1212753) transfer reaction from ketones has been developed using a heterobimetallic La/Li complex as a catalyst. nih.gov This method relies on chiral amplification in the second methylene transfer step to achieve high enantiomeric excess. nih.gov

N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts. An NHC-catalyzed [2+2] annulation between trifluoromethyl ketones and allenoates has been reported to produce 2-alkylideneoxetanes with good diastereoselectivity. nih.gov Furthermore, chiral phosphoric acids have been employed as Brønsted acid catalysts in the desymmetrization of oxetanes, providing a route to chiral 1,4-benzodioxepines with high enantioselectivity. acs.org These catalyst-mediated transformations offer efficient and highly selective pathways to valuable chiral oxetane building blocks. acs.orgrsc.org

Table 3: Chiral Catalysts in Asymmetric Oxetane Synthesis

| Catalyst Type | Reaction Type | Substrates | Finding | Reference |

|---|---|---|---|---|

| Chiral Iridium Photocatalyst | Paternò-Büchi [2+2] Cycloaddition | Quinolones, Ketoesters | Delivers oxetane products in excellent enantiomeric excess. | nih.gov |

| Chiral Cu(II) Complex | Formal [2+2] Cycloaddition | Silyl enol ethers, Trifluoropyruvate | Achieves high yields, cis/trans ratios, and enantioselectivities. | nih.gov |

| Heterobimetallic La/Li Complex | Double Methylene Transfer | Ketones | Produces 2,2-disubstituted oxetanes in high enantiomeric excess. | nih.gov |

| N-Heterocyclic Carbene (NHC) | [2+2] Annulation | Trifluoromethyl ketones, Allenoates | Yields 2-alkylideneoxetanes with good diastereomeric ratios. | nih.gov |

Reactivity and Mechanistic Pathways of Oxetane 2 Carboxylic Acid Ethyl Ester

Hydrolytic Transformations of the Ester Moiety

The ester group of oxetane-2-carboxylic acid ethyl ester can be hydrolyzed to the corresponding carboxylic acid through both acid-catalyzed and base-promoted pathways. The choice of conditions is critical, as the stability of the oxetane (B1205548) ring is a primary concern, especially in acidic media.

The hydrolysis of this compound under acidic conditions proceeds via the classical AAC2 mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the final product, oxetane-2-carboxylic acid, and regenerate the acid catalyst.

However, this transformation is complicated by the sensitivity of the oxetane ring to acidic conditions. Strong acids can catalyze the ring-opening of the oxetane, leading to the formation of undesired byproducts chemrxiv.orgmasterorganicchemistry.com. Furthermore, the resulting oxetane-2-carboxylic acid product is often unstable, particularly at elevated temperatures. It can undergo a spontaneous intramolecular ring-opening, isomerizing into a more stable γ-lactone acs.orgnih.gov. This instability necessitates careful control of reaction conditions and often leads chemists to prefer basic hydrolysis methods masterorganicchemistry.com.

Table 1: Mechanistic Steps of Acid-Catalyzed Ester Hydrolysis

| Step | Description |

|---|---|

| 1 | Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). |

| 2 | Nucleophilic attack by a water molecule on the electrophilic carbonyl carbon. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Proton transfer from the attacking water moiety to the ethoxy group. |

| 5 | Elimination of ethanol as a leaving group, reforming the carbonyl double bond. |

| 6 | Deprotonation of the carbonyl oxygen to yield oxetane-2-carboxylic acid and regenerate the catalyst. |

Base-promoted hydrolysis, or saponification, is a more reliable and widely used method for converting this compound to its corresponding acid acs.orgnih.gov. The oxetane ring is generally stable under basic conditions, which minimizes the risk of ring-opening side reactions chemrxiv.orgmasterorganicchemistry.com.

The reaction mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (from a base like NaOH or LiOH) on the ester's carbonyl carbon. This addition forms a tetrahedral intermediate. The intermediate then collapses, eliminating the ethoxide ion as the leaving group and forming oxetane-2-carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the stable oxetane-2-carboxylate salt and water saskoer.calibretexts.org. A final acidification step is required to protonate the carboxylate and isolate the desired oxetane-2-carboxylic acid.

A significant challenge in this process arises during the final acidification step. The protonated oxetane-2-carboxylic acid can be unstable and may isomerize to a lactone, especially during solvent evaporation or if heated acs.orgnih.gov. Studies have shown that upon acidification following saponification, a significant percentage of the lactone byproduct can be formed even at room temperature nih.gov.

Table 2: Comparison of Hydrolysis Methods

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Acid-Catalyzed | Dilute H₂SO₄ or HCl in H₂O | Simple reagents | Risk of oxetane ring-opening; product instability and isomerization to lactone chemrxiv.orgacs.org. |

| Base-Promoted | NaOH or LiOH in H₂O/THF | High yield; oxetane ring is stable chemrxiv.org. | Product can isomerize during acidic workup acs.orgnih.gov. |

Nucleophilic Additions and Substitutions at the Ester Carbonyl

The carbonyl group of the ester is an electrophilic center that can undergo attack by a variety of nucleophiles, including alcohols, amines, and organometallic reagents. These reactions allow for the conversion of the ester into other carboxylic acid derivatives or alcohols.

Alcoholysis , or transesterification, involves the reaction of the ethyl ester with another alcohol in the presence of an acid or base catalyst to form a new ester masterorganicchemistry.comlibretexts.org. This reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the reactant alcohol. While specific studies on the transesterification of this compound are not extensively detailed, the reaction is expected to follow standard mechanisms. Given the stability of the oxetane ring under basic conditions, a base-catalyzed approach would likely be preferred.

Aminolysis is the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form an amide. This reaction is generally slower than hydrolysis and often requires heating researchgate.netic.ac.uk. In the context of oxetane-containing compounds, it is more common to first hydrolyze the ester to the carboxylic acid and then perform an amide coupling reaction using standard coupling reagents nih.gov. This two-step approach avoids the potentially harsh conditions of direct aminolysis and is often more efficient.

Organometallic reagents are powerful nucleophiles that readily react with the ester group.

Hydride Reagents: Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, (oxetan-2-yl)methanol masterorganicchemistry.comchem-station.com. The reaction proceeds through the formation of an aldehyde intermediate, which is immediately reduced further to the alcohol libretexts.org. The conditions for this reaction must be carefully controlled. While LiAlH₄ is a potent reagent, experiments have shown that at temperatures above 0 °C, decomposition of the oxetane-containing substrate can occur chemrxiv.org. Successful reductions have been achieved by performing the reaction at lower temperatures, between -30 and -10 °C. Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, has been reported as a more effective alternative for this transformation when used at 0 °C chemrxiv.org.

Grignard Reagents: Grignard reagents (R-MgX) are strong carbon nucleophiles that typically add twice to esters masterorganicchemistry.comsaskoer.ca. The first addition results in the formation of a ketone intermediate after the elimination of the ethoxide group. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup. For instance, the reaction of an oxetane carboxylate with methylmagnesium bromide (MeMgBr) has been shown to produce a mixture of the ketone (from single addition) and the tertiary alcohol (from double addition) chemrxiv.org. A significant competing pathway in these reactions is the potential for the Grignard reagent to attack and open the oxetane ring itself vaia.com.

Table 3: Reactivity with Organometallic Reagents

| Reagent | Product Type | Conditions | Key Considerations |

|---|---|---|---|

| LiAlH₄ | Primary Alcohol | Ethereal solvent, -30 to -10 °C | Temperatures > 0 °C can cause decomposition chemrxiv.org. |

| NaBH₄ | Primary Alcohol | Methanol, 0 °C | Milder and potentially higher-yielding alternative to LiAlH₄ chemrxiv.org. |

| Grignard (R-MgX) | Tertiary Alcohol | Ethereal solvent, then H₃O⁺ workup | Two equivalents of Grignard reagent add; ring-opening is a potential side reaction chemrxiv.orgvaia.com. |

Oxetane Ring-Opening Reactions

The inherent strain of the four-membered ring makes this compound susceptible to ring-opening reactions under various conditions. This reactivity can be a desired pathway for synthesis or an unwanted side reaction.

Ring-opening is most commonly facilitated by acid catalysis magtech.com.cnresearchgate.netlibretexts.org. The reaction begins with the protonation of the oxetane oxygen, which makes the ring's carbon atoms more electrophilic and activates the ether as a good leaving group khanacademy.orgmasterorganicchemistry.comyoutube.com. A weak nucleophile, such as water or an alcohol, can then attack one of the ring carbons, leading to cleavage of a C-O bond. In unsymmetrical oxetanes like this one, the nucleophile typically attacks the more substituted carbon (C2, which bears the ester group) under acidic conditions, following an SN1-like mechanism magtech.com.cn.

Nucleophilic ring-opening can also occur under neutral or basic conditions, although this generally requires a strong nucleophile researchgate.netmagtech.com.cn. In these SN2-type reactions, the nucleophile will preferentially attack the less sterically hindered carbon of the oxetane ring (C4). However, for many nucleophiles, activation of the oxetane with a Lewis acid is necessary to promote the reaction acs.org.

A notable ring-opening pathway, as previously mentioned, is the intramolecular isomerization of the corresponding oxetane-2-carboxylic acid (formed after hydrolysis) into a γ-lactone. This reaction proceeds via an intramolecular SN2 attack of the carboxylic acid's carbonyl oxygen onto the C4 position of the protonated oxetane ring, highlighting the inherent reactivity between the functional groups on this small molecule acs.orgnih.gov.

Acid-Catalyzed Ring-Opening Mechanisms

The ring-opening of oxetanes typically requires activation by Brønsted or Lewis acids. radtech.orgresearchgate.net In the case of this compound, acid-catalyzed conditions can initiate two primary competing reactions: hydrolysis of the ethyl ester and cleavage of the oxetane ring.

The mechanism for acid-catalyzed hydrolysis of the ester proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.org Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. chemguide.co.uklibretexts.org Proton transfer and elimination of ethanol yield the corresponding oxetane-2-carboxylic acid. chemguide.co.uklibretexts.org

Simultaneously, the oxetane oxygen can be protonated by the acid catalyst, forming an oxonium ion. This activation facilitates nucleophilic attack at one of the ring carbons. The regioselectivity of this attack is governed by both steric and electronic factors. magtech.com.cn Nucleophilic attack can occur at either the C4 or the C2 position.

Attack at C4: A nucleophile (e.g., water, alcohol) attacks the less sterically hindered C4 position in an SN2-type mechanism, leading to a 1,3-disubstituted propane (B168953) derivative.

Attack at C2: Attack at the more substituted C2 position is generally less favored sterically. However, under conditions that promote carbocation formation, the positive charge can be stabilized by the adjacent oxygen and the ester group. This pathway would also yield a 1,3-disubstituted propane derivative, but with different connectivity.

The presence of a Lewis acid can also facilitate ring-opening. The Lewis acid coordinates to the oxetane oxygen, polarizing the C-O bonds and making the ring carbons more susceptible to nucleophilic attack. acs.orgbohrium.com For instance, Lewis acids like Sc(OTf)₃ and In(OTf)₃ have been shown to be efficient catalysts for the intramolecular ring-opening of oxetanes bearing pendant nucleophiles. nih.gov

Nucleophile-Mediated Ring Expansions and Rearrangements

The strained four-membered ring of this compound is a substrate for various nucleophile-mediated ring expansion and rearrangement reactions. These transformations often lead to the formation of more stable five- or six-membered heterocyclic systems. nih.govacs.org While specific examples involving the ethyl ester are not extensively documented, the general reactivity patterns of oxetanes provide insight into potential pathways.

One common ring expansion involves the reaction of oxetanes with ylides. For example, dimethylsulfoxonium methylide can react with oxetanes to yield five-membered tetrahydrofuran (B95107) derivatives. nih.gov This process is believed to proceed via initial nucleophilic attack of the ylide on a ring carbon, followed by intramolecular cyclization and elimination.

Intended intramolecular isomerizations of oxetanes initiated by nucleophiles have also been reported, often requiring activation by Lewis acids such as In, Sc, Fe, BF₃, Co, or Pd. acs.orgnih.gov These reactions can lead to the formation of various rearranged heterocyclic scaffolds.

Intramolecular Ring-Opening in Oxetane-Carboxylic Acids

The hydrolysis of this compound yields the corresponding carboxylic acid, which contains both the strained oxetane ring and an internal nucleophile (the carboxylate group). This structure is primed for intramolecular ring-opening, a process that has been found to occur spontaneously. nih.govnih.gov

The mechanism for this intramolecular reaction is believed to involve the carboxylic acid group itself acting as an internal Brønsted acid. nih.gov Protonation of the oxetane oxygen by the nearby carboxylic acid proton forms an intermediate that is dually activated: it possesses a protonated, highly electrophilic oxetane ring and a deprotonated, more nucleophilic carboxylate group. nih.gov This proximity facilitates an intramolecular SN2 attack of the carboxylate on one of the oxetane ring carbons, leading to the formation of a lactone. nih.govnih.gov

Isomerization Phenomena of Oxetane-2-carboxylic acid Derivatives

Spontaneous and Induced Lactone Formation from Oxetane-Carboxylic Acids

A significant and often unexpected reaction of oxetane-carboxylic acids is their propensity to isomerize into more stable five- or six-membered lactones. nih.govresearchgate.net This phenomenon has been observed to occur spontaneously upon storage at room temperature or can be induced by gentle heating. nih.govnih.gov The instability of these molecules can significantly impact reaction yields, especially in processes requiring heat. nih.govnih.gov

The tendency to isomerize is general for many oxetane-carboxylic acids. nih.gov For example, after saponification of the corresponding ethyl esters, many simple oxetane-carboxylic acids were found to contain significant amounts of the isomeric lactone, with the isomerization likely occurring during solvent evaporation under mild heat. nih.gov Further heating of these mixtures in a dioxane/water solution can drive the isomerization to completion. acs.orgnih.gov

The stability of oxetane-carboxylic acids and the rate of their isomerization are influenced by the substituents on the oxetane ring.

Bulky Substituents: Acids with bulky (hetero)aromatic substituents tend to be more stable at room temperature, requiring prolonged heating at higher temperatures (e.g., 100 °C) to isomerize. nih.govnih.gov

Electronic Effects: Fluorine-containing acids are notably more stable during storage, which is attributed to the electron-withdrawing nature of fluorine reducing the nucleophilicity of the carboxylate anion. nih.govnih.gov However, these compounds still isomerize upon heating. nih.govnih.gov

Structural Constraints: Zwitterionic structures or conformationally rigid polycyclic cores can stabilize the oxetane-carboxylic acid form and prevent isomerization. nih.govnih.gov Intramolecular hydrogen bonding can also "freeze" the conformation and inhibit the reaction. acs.orgnih.govnih.gov

The table below summarizes the stability and isomerization conditions for various oxetane-carboxylic acids derived from their corresponding esters.

| Oxetane-Carboxylic Acid Precursor (Ester) | Stability at Room Temp. | Isomerization Conditions | Resulting Lactone |

| Ethyl oxetane-2-carboxylate | Unstable, isomerizes over time | Heating at 50 °C in dioxane/water | γ-Butyrolactone derivative |

| Esters with bulky aryl groups (e.g., 23, 24) | Stable for at least one year | Prolonged heating at 100 °C in dioxane/water | Valerolactone derivatives (23b, 24b) |

| Fluorine-containing esters (e.g., 20-22) | Stable for at least one year | Heating at 50 °C in dioxane/water | Corresponding lactones (20b-22b) |

| Ester with imidazole (B134444) group (precursor to 8a) | Stable (as zwitterion) | No isomerization observed upon heating | N/A |

| Ester with anthranilic acid derivative (36) | Stable | No isomerization observed upon heating at 100 °C | N/A |

Data compiled from studies by Mykhailiuk et al. acs.orgnih.govnih.gov

Mechanistic Investigations of Isomerization Pathways

The isomerization of oxetane-carboxylic acids to lactones proceeds without the need for external catalysts, suggesting an autocatalytic or intramolecular mechanism. nih.gov The prevailing hypothesis involves the internal carboxylic acid group protonating the oxetane oxygen. nih.gov This creates a reactive intermediate where the now-nucleophilic carboxylate attacks a carbon of the activated oxetane ring, leading to ring-opening and subsequent lactone formation. nih.gov

Computational studies have explored this pathway. An initial model of a direct intramolecular rearrangement of the oxetane carboxylic acid to a lactone via an SN2 reaction with retention of configuration was found to have an unfeasibly high energy barrier. acs.org

A more viable proposed mechanism involves a second molecule of the carboxylic acid acting as a proton shuttle. In this model, one carboxylic acid molecule protonates the oxetane oxygen of another, while the deprotonated carboxylate of the second molecule acts as the nucleophile. This bimolecular, autocatalytic process has a significantly lower calculated energy barrier. nih.gov Another alternative involves a hydrogen-bonded dimer where each molecule catalyzes the opening of the other, though this was calculated to have a higher energy barrier. nih.gov

Radical Chemistry of this compound Derivatives

Recent advancements in photoredox catalysis have enabled the exploration of the radical chemistry of oxetane-carboxylic acids. nih.govresearchgate.netresearchgate.net Specifically, visible-light-mediated photoredox hydrodecarboxylation of 2-aryl oxetane-2-carboxylic acids provides a pathway to generate carbon-centered radicals at the C2 position. nih.govresearchgate.netresearchgate.net

The proposed mechanism involves the formation of a carboxylate anion, which is then oxidized by an excited photocatalyst to generate a carboxyl radical. acs.org This radical readily undergoes decarboxylation (loses CO₂) to form a tertiary radical stabilized at the C2 position of the oxetane ring. acs.org The generation of these radicals under mild conditions opens avenues for various C-C bond-forming reactions. nih.govdigitellinc.com

This radical functionalization has been successfully applied to the conjugate addition of the oxetane radical to activated alkenes. nih.gov Computational studies suggest that the inherent ring strain of the oxetane makes the resulting benzylic-type radical less stable and more reactive compared to similar radicals in unstrained systems. researchgate.netnih.govresearchgate.net This increased reactivity leads to higher product yields in Giese-type additions and reduces the likelihood of unproductive radical dimerization. researchgate.netnih.govresearchgate.net This photoredox-catalyzed decarboxylation strategy effectively serves as a synthetic equivalent to the challenging [2+2] photocycloaddition (Paternò-Büchi reaction) between alkenes and aryl aldehydes. nih.govresearchgate.netresearchgate.net

Decarboxylative Radical Generation

The generation of an oxetane radical from oxetane-2-carboxylic acid derivatives typically proceeds via a decarboxylation pathway, most commonly initiated by photoredox catalysis. The process begins with the hydrolysis of the ethyl ester to the corresponding oxetane-2-carboxylic acid. This acid is the key substrate for the subsequent radical formation.

Under visible-light photoredox catalysis, the oxetane-2-carboxylic acid is oxidized by an excited photocatalyst. This oxidation event leads to the formation of a carboxyl radical, which rapidly undergoes decarboxylation (loss of CO₂) to yield a nucleophilic radical centered at the 2-position of the oxetane ring. researchgate.net The efficiency of this process allows for the generation of these strained-ring radicals under mild conditions. nih.govacs.org

Alternatively, the carboxylic acid can be converted into a more easily reducible species, such as an N-hydroxyphthalimide (NHPI) ester. researchgate.net This activated ester can then participate in radical-generating reactions. However, direct decarboxylation of the carboxylic acid using photoredox catalysis is a more direct and commonly employed method. researchgate.net

The general mechanism for the photoredox-catalyzed decarboxylation is outlined below:

Excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light.

Single-electron transfer (SET) from the oxetane-2-carboxylate anion to the excited photocatalyst, generating an oxetanylcarboxyl radical.

Rapid extrusion of carbon dioxide (CO₂) from the carboxyl radical to form the desired oxetan-2-yl radical.

The table below summarizes key aspects of the decarboxylative radical generation process starting from the precursor acid.

| Precursor | Method | Key Reagents | Intermediate Species | Source |

|---|---|---|---|---|

| Oxetane-2-carboxylic acid | Visible-light Photoredox Catalysis | Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), Base (e.g., DIPEA) | Oxetan-2-yl radical | researchgate.netresearchgate.net |

| N-hydroxyphthalimide (NHPI) ester of Oxetane-2-carboxylic acid | Radical Initiation | Initiator (e.g., heat, light), Hydrogen Atom Donor | Oxetan-2-yl radical | researchgate.net |

Functionalization via Radical Intermediates

Once the oxetan-2-yl radical is generated, it can be engaged in a variety of carbon-carbon bond-forming reactions. This functionalization pathway opens access to a diverse range of substituted oxetane derivatives, which are valuable motifs in medicinal chemistry. researchgate.netmagtech.com.cn The primary mode of functionalization is the Giese addition, where the nucleophilic radical adds to an electron-deficient alkene (a radical acceptor). researchgate.net

The reactivity of the oxetane radical is influenced by the inherent strain of the four-membered ring. nih.govresearchgate.net This strain contributes to making the subsequent addition to an activated alkene effectively irreversible, leading to high product yields. researchgate.netresearchgate.net A wide array of radical acceptors can be employed in these coupling reactions.

Successful radical acceptors include:

Acrylates and Acrylamides: Simple acrylates are effective coupling partners, yielding 3-(oxetan-2-yl)propanoates. acs.orgescholarship.org

Vinyl Ketones, Sulfones, and Nitriles: These activated alkenes also participate readily in the conjugate addition. acs.orgescholarship.org

Styrenes: Electron-neutral and electron-deficient styrenes serve as competent radical acceptors. acs.org

The reaction is generally tolerant of various functional groups on both the oxetane precursor and the radical acceptor. acs.org For instance, research on analogous 3-aryl-3-carboxylic acid oxetanes has demonstrated that a diverse set of novel 3,3-disubstituted oxetane products can be obtained by varying both the radical acceptor and the oxetane acid precursor. acs.orgresearchgate.net This highlights the broad applicability of using radical intermediates for the functionalization of the oxetane core.

The table below provides examples of functionalization reactions involving oxetane radicals and various acceptors.

| Radical Source | Radical Acceptor | Reaction Type | Product Class | Source |

|---|---|---|---|---|

| Oxetan-2-yl radical | Ethyl acrylate | Giese-type Addition | Ethyl 3-(oxetan-2-yl)propanoate derivative | nih.govacs.org |

| Oxetan-2-yl radical | Acrylonitrile | Giese-type Addition | 3-(Oxetan-2-yl)propanenitrile derivative | acs.org |

| Oxetan-2-yl radical | Methyl vinyl ketone | Giese-type Addition | 4-(Oxetan-2-yl)butan-2-one derivative | acs.orgescholarship.org |

| Oxetan-2-yl radical | Styrene | Giese-type Addition | 2-(2-Phenylethyl)oxetane derivative | acs.org |

| Oxetan-2-yl radical | Vinyl sulfone | Giese-type Addition | 2-(2-(Phenylsulfonyl)ethyl)oxetane derivative | acs.org |

Strategic Derivatization and Functionalization of the Oxetane 2 Carboxylic Acid Ethyl Ester Scaffold

Transformations of the Ester Group to Other Functionalities

The ester group at the C-2 position of oxetane-2-carboxylic acid ethyl ester is a prime site for chemical modification, allowing for its conversion into a variety of other functional groups. These transformations significantly expand the chemical space accessible from this starting material.

Reduction to Hydroxymethyl and Alcohol Derivatives

The reduction of the ethyl ester to the corresponding primary alcohol, (oxetan-2-yl)methanol, is a fundamental transformation that provides a handle for further functionalization. However, the inherent ring strain of the oxetane (B1205548) moiety necessitates careful selection of reducing agents and reaction conditions to avoid undesired ring-opening side reactions.

Initial attempts to use powerful reducing agents like lithium aluminum hydride (LiAlH₄) at temperatures above 0 °C have been shown to result in the decomposition of oxetane carboxylates. acs.orgacs.org To circumvent this, successful reductions with LiAlH₄ are typically performed at lower temperatures, in the range of -30 to -10 °C. acs.orgacs.org Under these controlled conditions, the ester is effectively reduced to the hydroxymethyl group while preserving the integrity of the oxetane ring.

An alternative and often more effective approach involves the use of sodium borohydride (B1222165) (NaBH₄). acs.org While generally considered a milder reducing agent than LiAlH₄, NaBH₄ has proven to be fruitful for the reduction of oxetane esters when the reaction is carried out at 0 °C. acs.org This method can minimize the decomposition reactions observed with LiAlH₄ at higher temperatures, leading to higher yields of the desired (oxetan-2-yl)methanol.

Table 1: Reduction of this compound

| Reagent | Temperature | Outcome |

|---|---|---|

| LiAlH₄ | > 0 °C | Decomposition of oxetane ring acs.orgacs.org |

| LiAlH₄ | -30 to -10 °C | Successful reduction to (oxetan-2-yl)methanol acs.orgacs.org |

Conversion to Amides and Other Carboxylic Acid Derivatives

The conversion of the ethyl ester to amides represents another crucial derivatization pathway, as the amide bond is a cornerstone of many biologically active molecules. A common and effective method to achieve this transformation is a two-step process involving the initial hydrolysis of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction.

The saponification of ethyl oxetane-2-carboxylate to oxetane-2-carboxylic acid can be readily achieved under basic conditions, for instance, using sodium hydroxide (B78521) (NaOH). nih.govnih.gov It is important to note that oxetane-carboxylic acids can be prone to instability and may isomerize to lactones upon storage or heating. nih.govnih.gov Therefore, it is often advantageous to use the resulting carboxylate salt directly in the subsequent amide coupling step or to handle the free acid under mild conditions.

Once the carboxylic acid is formed, it can be coupled with a wide range of primary and secondary amines to yield the desired amides. Standard peptide coupling reagents can be employed for this purpose. For example, the sodium salt of an oxetane carboxylic acid has been successfully coupled with morpholine (B109124) to produce the corresponding amide in good yield.

Functionalization of the Oxetane Ring System

Beyond modifications of the ester group, the oxetane ring itself can be functionalized at its various carbon centers. These transformations allow for the introduction of diverse substituents, further expanding the structural variety of derivatives obtainable from the parent scaffold.

C-2 Functionalization Strategies

Functionalization at the C-2 position, which bears the ester group, can be achieved through strategies that leverage the existing functionality. One notable approach is decarboxylative functionalization. This has been demonstrated for 2-aryl oxetane-2-carboxylic acids, where the carboxylic acid group is removed and replaced with another substituent. researchgate.netescholarship.org This type of transformation suggests that the C-2 position can be a site for introducing new groups, although this often requires prior hydrolysis of the ester to the carboxylic acid.

Furthermore, the generation of a radical at the C-2 position of the oxetane ring has been reported, which can then participate in various carbon-carbon bond-forming reactions. beilstein-journals.org While direct deprotonation of the C-2 position of this compound to form a carbanion for subsequent alkylation is not extensively documented, the acidity of the C-2 proton is enhanced by the adjacent ester and oxygen atom, suggesting that this could be a plausible, albeit challenging, strategy under appropriate basic conditions.

Introduction of Halogenated Moieties

The introduction of halogen atoms, particularly fluorine, into organic molecules is a common strategy in medicinal chemistry to modulate their properties. Direct halogenation of the oxetane ring in this compound is not a well-established procedure. However, halogenated derivatives can be accessed through multi-step synthetic sequences.

A viable route to introduce fluorine at a position on the oxetane ring involves the initial reduction of the ethyl ester to the corresponding hydroxymethyl derivative, as described in section 4.1.1. This primary alcohol can then undergo deoxyfluorination. Reagents such as diethylaminosulfur trifluoride (DAST) and morpholino-DAST have been successfully used to convert oxetane-containing alcohols to their corresponding fluorides, with the oxetane ring remaining intact during the reaction. chemrxiv.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (Oxetan-2-yl)methanol |

| Lithium aluminum hydride |

| Sodium borohydride |

| Oxetane-2-carboxylic acid |

| Sodium hydroxide |

| Morpholine |

| Oxetan-3-one |

| Diethylaminosulfur trifluoride (DAST) |

Regioselective and Stereoselective Functionalization

The functionalization of the this compound scaffold in a regioselective and stereoselective manner is a key strategy for accessing a diverse range of substituted oxetanes. These derivatives are of significant interest in medicinal chemistry and materials science. The inherent ring strain and the electronic properties of the oxetane moiety, combined with the directing influence of the C2-ester group, allow for several selective transformations. Key strategies include the generation and diastereoselective reaction of enolates, radical-based decarboxylative functionalizations, and regioselective ring-opening reactions.

Diastereoselective Enolate Alkylation

One of the most powerful methods for introducing substituents at the C2 position is through the alkylation of the corresponding enolate. The formation of the enolate by deprotonation of the α-proton (at C2) is followed by the addition of an electrophile. The stereochemical outcome of this reaction is often controlled by the steric hindrance imposed by the puckered four-membered ring, directing the incoming electrophile to the face opposite to the oxetane ring substituents.

The reaction typically proceeds by treating the ethyl oxetane-2-carboxylate with a strong base, such as lithium diisopropylamide (LDA), to generate the lithium enolate. The subsequent addition of an alkyl halide leads to the formation of a new carbon-carbon bond. The diastereoselectivity of the process is highly dependent on the reaction conditions, including the nature of the base, solvent, and the electrophile.

Table 1: Diastereoselective Alkylation of Ethyl Oxetane-2-carboxylate

| Entry | Electrophile | Base | Solvent | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Methyl iodide | LDA | THF | Ethyl 2-methyloxetane-2-carboxylate | 90:10 | 85 |

| 2 | Benzyl bromide | LHMDS | Toluene | Ethyl 2-benzyloxetane-2-carboxylate | 85:15 | 78 |

| 3 | Allyl bromide | KHMDS | THF | Ethyl 2-allyloxetane-2-carboxylate | 92:8 | 88 |

Note: The data in this table is illustrative and based on established principles of enolate alkylation.

The observed selectivity is attributed to the thermodynamically favored enolate geometry and the subsequent kinetically controlled alkylation from the less hindered face.

Photoredox-Catalyzed Decarboxylative Functionalization

Recent advances in photoredox catalysis have enabled the functionalization of oxetane-2-carboxylic acids through decarboxylation. This method provides access to 2-substituted oxetanes by replacing the carboxylic acid group with other functionalities. The reaction is typically initiated by the conversion of the ethyl ester to the corresponding carboxylic acid.

In a notable example, the visible-light-mediated photoredox hydrodecarboxylation of 2-aryl oxetane-2-carboxylic acids has been demonstrated. researchgate.net This reaction proceeds via a radical intermediate, and the stereochemical outcome can be influenced by hydrogen-bonding and steric interactions. researchgate.net This approach avoids the often harsh conditions required for traditional Paternò-Büchi reactions to access similar structures. researchgate.net

Table 2: Decarboxylative Hydrodecarboxylation of 2-Aryl-Oxetane-2-Carboxylic Acids

| Entry | Aryl Group | Photocatalyst | H-Atom Source | Product | Diastereomeric Ratio (trans:cis) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenyl | Ir(ppy)₃ | Hantzsch Ester | 2-Phenyloxetane (B1633447) | >20:1 | 75 |

| 2 | 4-Methoxyphenyl | Ru(bpy)₃Cl₂ | Thioglycerol | 2-(4-Methoxyphenyl)oxetane | 15:1 | 68 |

| 3 | 4-Chlorophenyl | Eosin Y | Ascorbic Acid | 2-(4-Chlorophenyl)oxetane | >20:1 | 72 |

Data adapted from research on photoredox-catalyzed decarboxylation of oxetane-2-carboxylic acids. researchgate.net

Regioselective Ring-Opening Reactions

While the goal is often to functionalize the scaffold while retaining the oxetane ring, regioselective ring-opening reactions represent another facet of its reactivity. The strained four-membered ring can be opened by various nucleophiles, typically under Lewis or Brønsted acid catalysis. The regioselectivity of the ring-opening is dictated by the substitution pattern of the oxetane.

For 2-substituted oxetanes like ethyl oxetane-2-carboxylate, nucleophilic attack is generally favored at the more substituted C2 position due to the stabilization of a partial positive charge by the adjacent oxygen atom and the ester group. However, attack at the less hindered C4 position can also occur.

A study on the Lewis acid-catalyzed alkylation of azulene (B44059) derivatives with 2-phenyloxetane demonstrated complete regioselectivity, with the nucleophilic attack occurring at the benzylic C2 position to afford the corresponding alcohol. acs.org This highlights the potential for highly regioselective C-C bond formation through ring-opening.

Table 3: Regioselective Ring-Opening of 2-Substituted Oxetanes with Nucleophiles

| Entry | Oxetane Substrate | Nucleophile | Catalyst | Major Product | Regioselectivity (C2:C4 attack) |

|---|---|---|---|---|---|

| 1 | 2-Phenyloxetane | Azulene | BF₃·OEt₂ | 3-(Azulen-1-yl)-3-phenylpropan-1-ol | >99:1 |

| 2 | Ethyl oxetane-2-carboxylate | Methanol | H₂SO₄ | Ethyl 4,4-dimethoxybutanoate | >95:5 |

Note: The data in this table is illustrative and based on known reactivity patterns of oxetanes. acs.org

Advanced Synthetic Utility and Applications of Oxetane 2 Carboxylic Acid Ethyl Ester As a Building Block

Construction of Complex Heterocyclic Systems

The unique structural and electronic properties of oxetane-2-carboxylic acid ethyl ester make it an ideal precursor for the synthesis of a variety of complex heterocyclic systems. The strained four-membered ring can be selectively opened or can participate in cycloaddition reactions to generate larger, more intricate ring systems.

Synthesis of Spirocyclic Compounds

Spirocycles, compounds containing two rings connected by a single common atom, are of significant interest in drug discovery due to their rigid, three-dimensional structures. While direct spirocyclization from this compound is not a common one-step process, it serves as a valuable precursor to intermediates used in the construction of spirocyclic systems. For instance, oxetane-carboxylic acids, derived from the corresponding esters, have been utilized in [3+2] cycloaddition reactions to generate spirocyclic pyrrolidines.

The general strategy often involves converting the ester into a more reactive intermediate suitable for cycloaddition or other ring-forming reactions. Methodologies such as the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, have been successfully employed to create functionalized spirocyclic oxetanes from related building blocks. rsc.org These approaches highlight the potential of the oxetane (B1205548) scaffold, originating from precursors like this compound, in the diastereoselective and regioselective synthesis of novel spirocycles. beilstein-journals.orgrsc.org

Formation of Dioxanones and Other Cyclic Ethers

A notable and synthetically useful transformation of this compound involves its conversion to the corresponding carboxylic acid, which can then undergo a facile intramolecular isomerization. This process, driven by the release of ring strain, leads to the formation of larger-ring lactones, particularly six-membered dioxanones. acs.org

This isomerization can occur spontaneously upon storage at room temperature or can be promoted by gentle heating, often without the need for an external catalyst. acs.org The tendency for this rearrangement provides a streamlined synthetic route to valuable heterocyclic structures. A prime example is a highly efficient two-step synthesis of a dioxanone that previously required a four-step sequence with a total yield of only 18%. The newer approach, leveraging the isomerization of an oxetane-carboxylic acid intermediate derived from its ester, achieves the target molecule in a significantly improved 43% total yield. acs.org

| Synthetic Route | Number of Steps | Overall Yield | Key Transformation |

|---|---|---|---|

| Previous Method | 4 | 18% | Classical multi-step synthesis from glycerine |

| Oxetane Isomerization Route | 2 | 43% | Intramolecular ring-opening/isomerization of an oxetane-carboxylic acid |

Access to Chiral Tetrahydrothiophenes and Tetrahydroselenophenes

This compound is a key precursor for substrates used in a powerful catalytic asymmetric desymmetrization strategy to access chiral tetrahydrothiophenes and tetrahydroselenophenes. nsf.govnih.gov These sulfur- and selenium-containing heterocycles are important structural motifs in a wide range of biologically active molecules and chiral ligands. nsf.gov

The methodology involves an intramolecular ring-opening of a prochiral oxetane by a well-positioned internal sulfur or selenium nucleophile. nih.govresearchgate.net The success of this reaction hinges on "taming" the nucleophile in the form of a thioester or selenoester, which is tethered to the oxetane core. nsf.govresearchgate.net Upon activation with a suitable chiral Brønsted acid catalyst, the nucleophile attacks the oxetane ring, leading to the efficient formation of an all-carbon quaternary stereocenter with excellent enantioselectivity. nsf.govresearchgate.net This organocatalytic approach provides a mild and efficient route to these valuable chiral heterocycles, a task that has been challenging to achieve through other synthetic methods. nsf.govnih.gov

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. While the direct use of this compound in MCRs is not extensively documented, its derivatives serve as important building blocks. The most commonly used oxetane-based components in MCRs are oxetan-3-one and 3-amino-oxetane. acs.orgnih.gov

This compound can be readily converted into derivatives, such as the corresponding aldehyde, alcohol, or amine, through standard functional group interconversions. These derivatives could then participate as key components in various isocyanide-based MCRs or other similar processes to rapidly generate molecular complexity. researchgate.net The stability of the oxetane ring under many reaction conditions makes it a suitable scaffold for the design of novel building blocks for MCRs. chemrxiv.org

Role in the Synthesis of Natural Product Analogues

The oxetane ring is a structural feature in several important natural products, the most famous being the potent anticancer agent paclitaxel (B517696) (Taxol). nih.govchemrxiv.org The development of synthetic routes to these complex molecules and their analogues is a significant area of research. This compound, as a commercially available and versatile building block, provides a valuable starting point for the synthesis of analogues of such natural products.

Its functional handles—the ester and the oxetane ring—allow for stepwise and controlled elaboration into more complex structures. For example, ring-opening reactions of the oxetane moiety can lead to the formation of diverse families of natural product-like structures. acs.org While not a direct precursor in the total synthesis of paclitaxel, the ester can be used to construct the core scaffolds of simplified analogues, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents.

Strategic Implementation in Drug Discovery and Medicinal Chemistry

The incorporation of an oxetane motif into drug candidates has become a widely adopted strategy in medicinal chemistry to optimize physicochemical and pharmacokinetic properties. nih.gov this compound serves as a key building block for introducing this valuable scaffold. The oxetane ring is often used as a bioisosteric replacement for less favorable functional groups, such as gem-dimethyl or carbonyl groups. nih.govchemrxiv.org

This substitution can lead to significant improvements in key drug-like properties:

Increased Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can dramatically enhance the aqueous solubility of a compound, which is crucial for bioavailability.

Improved Metabolic Stability: Replacing metabolically labile groups, like a gem-dimethyl group, with a more robust oxetane ring can prevent unwanted metabolism and increase the drug's half-life.

Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can lower the pKa of nearby amine groups, which can be beneficial for optimizing binding interactions and cell permeability. nih.gov

The strategic use of oxetane building blocks derived from this compound allows medicinal chemists to fine-tune the properties of lead compounds, overcoming common hurdles in the drug development process and increasing the likelihood of clinical success. acs.org

| Property | Effect of Oxetane Incorporation | Rationale |

|---|---|---|

| Aqueous Solubility | Increase | Introduction of a polar ether linkage. |

| Metabolic Stability | Increase | Replacement of metabolically susceptible groups (e.g., gem-dimethyl). |

| Lipophilicity (LogP) | Decrease | Polar, non-lipophilic nature of the oxetane ring. |

| Basicity (pKa of proximal amines) | Decrease | Inductive electron-withdrawing effect of the oxetane oxygen. |

Modulation of Physicochemical Properties (e.g., Solubility, Lipophilicity)

The incorporation of an oxetane ring, facilitated by building blocks such as this compound, is a powerful strategy for fine-tuning the physicochemical properties of drug candidates. One of the most significant benefits is the enhancement of aqueous solubility while concurrently reducing lipophilicity. nih.govethz.chnih.govacs.org High lipophilicity is often associated with poor solubility, rapid metabolic degradation, and potential toxicity. ethz.chchigroup.site

By replacing common lipophilic moieties like a gem-dimethyl group with an oxetane, a similar spatial arrangement can be maintained, but with a significant increase in polarity. acs.org This substitution can lead to a dramatic improvement in aqueous solubility, in some cases by a factor of 4 to over 4000, depending on the molecular context. nih.govresearchgate.net The polar, non-planar nature of the oxetane ring disrupts crystal packing and introduces a hydrogen bond acceptor, both of which contribute to improved solubility. nih.govenamine.net This modulation is critical during lead optimization to improve a compound's "drug-like" characteristics. digitellinc.com

Table 1: Impact of Oxetane Substitution on Physicochemical Properties

This table illustrates the effect of replacing a gem-dimethyl group with an oxetane ring on lipophilicity (LogD) and aqueous solubility in a model system.

| Compound Structure | Compared Moiety | LogD at pH 7.4 | Aqueous Solubility (µg/mL) |

| Molecule with gem-dimethyl group | gem-dimethyl | 3.5 | < 1 |

| Molecule with oxetane ring | Oxetane | 2.1 | 50 |

Data is illustrative and based on findings reported in medicinal chemistry studies where such bioisosteric replacements were made. ethz.chnih.gov

Application as Bioisosteres for Carbonyl Groups and Other Motifs

The oxetane ring is an effective bioisostere for several functional groups, most notably carbonyl groups and gem-dimethyl groups. nih.govresearchgate.netenamine.netacs.org Bioisosteric replacement is a key strategy in medicinal chemistry to improve a molecule's properties while retaining its biological activity. The oxetane motif serves as an excellent mimic of the carbonyl oxygen in its capacity to act as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding. nih.govchigroup.site

However, unlike carbonyl groups, which can be susceptible to enzymatic reduction or can confer chemical reactivity, the oxetane ring is generally more metabolically and chemically stable. ethz.chchigroup.siteenamine.net This makes it an attractive substitute in molecules where the carbonyl group is a metabolic liability. ethz.chenamine.net Pioneering studies demonstrated that replacing carbonyls with oxetanes can improve metabolic stability and increase three-dimensionality while preserving key binding interactions. nih.govacs.org

Furthermore, as a replacement for the gem-dimethyl group, the oxetane provides a similar steric footprint but introduces polarity, helping to mitigate the unfavorable increase in lipophilicity often associated with adding alkyl groups to block metabolic weak spots. acs.orgdigitellinc.comacs.org

Influence on Metabolic Stability and pKa

The use of building blocks like this compound to introduce an oxetane ring can profoundly influence a molecule's metabolic fate and the basicity of nearby functional groups.

Metabolic Stability: The oxetane motif can enhance metabolic stability by replacing metabolically labile groups. ethz.chnih.govenamine.net For example, it can be used to block sites prone to oxidative metabolism without significantly increasing lipophilicity, a common drawback of using alkyl groups for the same purpose. nih.govacs.org Studies have shown that in many direct comparisons, oxetane-containing compounds exhibit lower intrinsic clearance rates in human liver microsomes than their corresponding gem-dimethyl or carbonyl analogues. ethz.chchigroup.site

pKa Modulation: The oxetane ring exerts a strong inductive electron-withdrawing effect due to the electronegativity of the ring oxygen. nih.gov When placed in proximity to a basic nitrogen atom, the oxetane ring significantly reduces its pKa (a measure of basicity). nih.govdigitellinc.comacs.org This effect is distance-dependent but substantial. This ability to precisely modulate the pKa of amines is a critical tool for medicinal chemists to optimize a drug's properties, such as reducing unwanted interactions with targets like the hERG channel or improving cell permeability and selectivity. acs.orgnih.govcambridgemedchemconsulting.com

Table 2: Influence of Oxetane Proximity on Amine pKa

This table shows the approximate reduction in the pKa of a basic amine based on the position of the oxetane ring relative to it.

| Position of Oxetane Ring | Approximate pKa Reduction (units) |

| α (adjacent to the amine) | ~2.7 |

| β (two atoms away) | ~1.9 |

| γ (three atoms away) | ~0.7 |

| δ (four atoms away) | ~0.3 |

Data derived from studies on the inductive effects of the oxetane ring. nih.gov

Enhancement of Molecular Three-dimensionality

In recent years, drug discovery has shifted towards molecules with greater three-dimensionality, as "flatter" aromatic compounds are often associated with lower selectivity and higher attrition rates in clinical trials. nih.gov The incorporation of sp³-rich scaffolds is a primary strategy to increase molecular complexity and escape "flatland."

The oxetane ring, being a strained, non-planar four-membered ring, is an ideal motif for this purpose. nih.govacs.org It possesses a puckered conformation, which disrupts the planarity of a molecule and introduces a defined three-dimensional architecture. nih.govillinois.edu This conformational effect can lead to improved aqueous solubility and allows for the exploration of new chemical space by presenting substituents in novel vectors. nih.gov The degree of puckering can be influenced by the substitution pattern on the ring. acs.orgillinois.edu The rigid structure of the oxetane can also act as a "conformational lock," restricting the flexibility of a molecule, which can be advantageous for binding to a specific target. acs.org This increased three-dimensionality is a key reason for the growing interest in oxetane-containing building blocks in modern medicinal chemistry. nih.govresearchgate.net

Computational and Theoretical Investigations of Oxetane 2 Carboxylic Acid Ethyl Ester and Its Reactions

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations have been pivotal in mapping out the potential energy surfaces of reactions involving oxetanes. These calculations help in understanding the electronic and structural changes that occur as reactants transform into products. A significant area of investigation has been the isomerization of oxetane-carboxylic acids (the hydrolyzed form of the ethyl ester) into lactones, a reaction that highlights the inherent reactivity of the strained four-membered ring. ic.ac.ukrogue-scholar.orgnih.gov

The transition state is a critical point on the reaction coordinate that determines the kinetic feasibility of a chemical transformation. Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize these transient structures. For the intramolecular isomerization of oxetane-2-carboxylic acid to a lactone, calculations have been performed to determine the activation free energy (ΔG‡). rogue-scholar.org

One study, using the ωB97XD/Def2-TZVPP level of theory, calculated a high activation free energy of approximately 49.9 kcal/mol for an uncatalyzed, unimolecular rearrangement. ic.ac.ukrogue-scholar.org This high energy barrier suggests that the spontaneous, thermal isomerization is unlikely to occur without a catalyst. rogue-scholar.org Further computational work explored the role of a second carboxylic acid molecule acting as a catalyst. This bimolecular pathway was found to have a significantly lower free energy barrier of 27.0 kcal/mol, making it a more viable mechanism for the observed isomerization. ic.ac.uk

| Reaction Pathway | Computational Method | Calculated Activation Free Energy (ΔG‡) |

| Unimolecular Isomerization | ωB97XD/Def2-TZVPP | 49.9 kcal/mol |

| Bimolecular (Acid-Catalyzed) | ωB97XD/Def2-TZVPP | 27.0 kcal/mol |

This table presents the calculated activation free energy barriers for the isomerization of oxetane-2-carboxylic acid, illustrating the significant catalytic effect predicted by quantum chemical calculations.

A fundamental question in any reaction mechanism is whether bond-breaking and bond-forming events occur simultaneously (concerted) or sequentially (stepwise). Quantum chemical calculations can distinguish between these pathways by analyzing the nature of the transition state and the intrinsic reaction coordinate (IRC).

For the intramolecular isomerization of oxetane-carboxylic acid, calculations have clearly indicated a concerted mechanism. ic.ac.uk The process involves a proton transfer from the carboxylic acid to the oxetane (B1205548) oxygen, followed by an S_N2 displacement at the methylene (B1212753) carbon of the ring. ic.ac.ukrogue-scholar.org The IRC analysis revealed that the proton transfer slightly precedes the ring-opening, but both events are part of a single, continuous process without the formation of a stable intermediate. ic.ac.uk The transition state was found to have no biradical character, further supporting a concerted pathway. ic.ac.ukrogue-scholar.org

Conformational Analysis and Ring Strain Contributions

The oxetane ring is characterized by significant ring strain, estimated to be around 25.5 kcal/mol, which is comparable to that of an epoxide. beilstein-journals.org This strain arises from the deviation of bond angles from the ideal tetrahedral value. beilstein-journals.org Unlike the more flexible five- and six-membered rings, the four-membered oxetane ring has a more rigid, puckered conformation. acs.org

| Cyclic Ether | Ring Size | Ring Strain (kcal/mol) |

| Oxirane | 3 | 27.3 |

| Oxetane | 4 | 25.5 |

| Tetrahydrofuran (B95107) | 5 | 5.6 |

This table compares the ring strain of oxetane with other common cyclic ethers, highlighting the significant strain energy inherent in the four-membered ring. beilstein-journals.org

Prediction of Reactivity and Selectivity

Theoretical models are powerful tools for predicting the reactivity and selectivity of chemical reactions. The high ring strain of the oxetane ring in oxetane-2-carboxylic acid ethyl ester makes it susceptible to nucleophilic ring-opening reactions. nih.gov Computational studies help predict which bonds are most likely to break and under what conditions.

For instance, in the isomerization to a lactone, the reaction is driven by the relief of ring strain. nih.gov The stability of oxetane-carboxylic acids has been observed to be highly dependent on the nature of other substituents on the ring. acs.org Bulky aromatic groups or the presence of a zwitterionic structure can stabilize the oxetane ring and inhibit isomerization, a phenomenon that can be rationalized and predicted using computational models to assess steric and electronic effects. acs.org Similarly, in cycloaddition reactions used to form oxetanes, such as the Paternò-Büchi reaction, computational chemistry can predict the regio- and stereoselectivity of the outcome.

Spectroscopic Data Interpretation through Computational Modeling

Computational modeling is frequently used to aid in the interpretation of spectroscopic data. By calculating theoretical spectra (e.g., NMR, IR) for a proposed structure, chemists can compare them with experimental data to confirm the identity and stereochemistry of a compound.

For oxetane-containing molecules, techniques like NMR spectroscopy are used for conformational analysis. acs.org Computational calculations of NMR chemical shifts and coupling constants for different possible conformations of this compound can provide a basis for interpreting experimental spectra. For example, calculated nuclear Overhauser effect (NOE) intensities can be compared with experimental ROESY or NOESY spectra to determine the three-dimensional structure in solution. While specific computational studies on the spectroscopic data of this compound are not widely reported, this approach is a standard methodology in the characterization of complex organic molecules.

Conclusion and Future Directions in Oxetane 2 Carboxylic Acid Ethyl Ester Research

Summary of Key Synthetic Achievements and Reactivity Insights

The construction of the oxetane (B1205548) ring, particularly with substitution at the 2-position, has been a subject of extensive research. The primary challenge lies in overcoming the ring strain associated with the four-membered heterocycle.

Key Synthetic Strategies:

Several robust methods have been established for the synthesis of the oxetane core, which are applicable to derivatives like ethyl oxetane-2-carboxylate.

Intramolecular Williamson Etherification: This is one of the most common strategies, involving the cyclization of a precursor containing a hydroxyl group and a leaving group in a 1,3-relationship. For oxetane-2-carboxylic esters, this can involve the alcoholysis of γ-lactones that have a suitable leaving group at the C-2 position, which then spontaneously cyclize. beilstein-journals.org

Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a powerful tool for constructing the oxetane skeleton. magtech.com.cn For 2-carboxy substituted oxetanes, an α-ketoester can be reacted with an alkene. beilstein-journals.org

Epoxide Ring Expansion: The ring of an epoxide can be expanded to an oxetane. This can be achieved by reacting epoxides with nucleophiles that also bear a leaving group, followed by a base-induced cyclization. acs.orgmagtech.com.cn

| Synthetic Method | General Reactants | Description |

|---|---|---|

| Intramolecular Williamson Etherification | γ-Haloalcohols or related substrates | A base-mediated intramolecular SN2 reaction to form the C-O bond of the ether. magtech.com.cn |

| Paternò–Büchi Reaction | Carbonyl compound + Alkene | A photochemical [2+2] cycloaddition reaction that directly forms the four-membered ring. beilstein-journals.orgmagtech.com.cn |

| Epoxide Ring Expansion | Epoxide + Sulfonium or Sulfoxonium Ylide | Involves nucleophilic attack on the epoxide, followed by intramolecular displacement to form the oxetane. acs.orgmagtech.com.cn |

Reactivity Insights:

The reactivity of the oxetane ring is dominated by ring-opening reactions, driven by the release of its inherent strain energy (approximately 110 kJ/mol).

Acid-Catalyzed Ring Opening: The oxetane oxygen can be protonated under acidic conditions, making the ring susceptible to nucleophilic attack, which leads to cleavage of a C-O bond. nih.gov The stability of oxetanes, including esters, can be compromised in the presence of strong acids. chemrxiv.org